molecular formula C19H19Cl B1583496 1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene CAS No. 9036-15-1

1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene

Cat. No.: B1583496
CAS No.: 9036-15-1
M. Wt: 282.8 g/mol
InChI Key: YDYHOUQBBDDITA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C9H9Cl/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-5-3-4-6-9(8)7-10/h3-8H,1-2H2;2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYHOUQBBDDITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1CCl.C=CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920437
Record name 1-(Chloromethyl)-2-ethenylbenzene--1,2-diethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9036-15-1
Record name Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009036151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(Chloromethyl)-2-ethenylbenzene--1,2-diethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene typically involves the polymerization of benzene derivatives. The process begins with the chloromethylation of benzene, followed by the introduction of ethenyl groups. Diethenylbenzene is then used as a cross-linking agent to form the polymer. The reaction conditions often include the use of catalysts such as aluminum chloride or boron trifluoride, and the reactions are carried out under controlled temperatures and pressures to ensure the desired polymer structure is achieved.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and polymerized under stringent conditions. The process is optimized to maximize yield and ensure the consistency of the polymer’s properties. The polymer is then purified and processed into various forms, such as beads or powders, depending on its intended application.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.

    Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing the chloromethyl groups to methyl groups.

    Substitution: The chloromethyl groups in the polymer can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated polymers, while substitution reactions can introduce a wide range of functional groups, enhancing the polymer’s properties for specific applications.

Scientific Research Applications

1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various functionalized polymers.

    Biology: Employed in the development of biomaterials and drug delivery systems.

    Medicine: Utilized in the creation of medical devices and diagnostic tools.

    Industry: Applied in the production of coatings, adhesives, and ion exchange resins.

Mechanism of Action

The mechanism by which 1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene exerts its effects is primarily through its chemical reactivity. The chloromethyl and ethenyl groups provide reactive sites for further chemical modifications, allowing the polymer to be tailored for specific applications. The molecular targets and pathways involved depend on the specific functional groups introduced during the polymer’s synthesis and subsequent reactions.

Comparison with Similar Compounds

1,2-Bis(ethenyl)benzene (Divinylbenzene)

  • Molecular Formula : C₁₀H₁₀
  • Average Mass : 130.190 g/mol
  • CAS Registry Numbers : 1321-74-0 (primary), 91-14-5 .
  • Synonyms: 1,2-Divinylbenzene, o-divinylbenzene, benzene-1,2-diethenyl .
  • Properties : Aromatic hydrocarbon with two reactive vinyl (-CH=CH₂) groups at the 1,2-positions. Widely used as a crosslinking agent in polymer synthesis, particularly in styrene-based copolymers for ion-exchange resins .

1-(Chloromethyl)-2-ethenylbenzene

  • Molecular Formula : C₉H₉Cl
  • Average Mass : 152.62 g/mol (calculated).
  • CAS Registry Number: Not explicitly provided in evidence, but structurally related to compounds like 1-(chloromethyl)-4-nitrobenzene (listed in regulatory documents) .
  • Properties : Combines a vinyl group (-CH=CH₂) and a chloromethyl (-CH₂Cl) group on adjacent benzene carbons. The chloromethyl group enables nucleophilic substitution reactions, while the vinyl group supports polymerization .

Comparison with Structurally Similar Compounds

Comparison of 1,2-Bis(ethenyl)benzene with Other Divinylbenzenes

Property 1,2-Bis(ethenyl)benzene 1,3-Divinylbenzene 1,4-Divinylbenzene
Molecular Formula C₁₀H₁₀ C₁₀H₁₀ C₁₀H₁₀
CAS RN 1321-74-0 108-57-6 105-06-6
Reactivity High (1,2-substitution) Moderate (meta-directing) High (para-directing)
Applications Crosslinking in resins Limited industrial use Polymer crosslinker

Key Findings :

  • Positional Isomerism : The 1,2-isomer exhibits higher steric hindrance than the 1,4-isomer, reducing its efficiency in some copolymerization reactions .
  • Thermal Stability : 1,4-Divinylbenzene is more thermally stable due to symmetrical substitution, whereas 1,2-bis(ethenyl)benzene may undergo intramolecular cyclization at elevated temperatures .

Comparison of 1-(Chloromethyl)-2-ethenylbenzene with Chloromethyl-Substituted Aromatics

Property 1-(Chloromethyl)-2-ethenylbenzene 1-(Chloromethyl)-4-ethenylbenzene 1,4-Bis(chloromethyl)benzene
Molecular Formula C₉H₉Cl C₉H₉Cl C₈H₈Cl₂
Reactivity Nucleophilic substitution (Cl) Similar High crosslinking capability
Applications Intermediate in organic synthesis Polymer modification Crosslinker in poly(ionic liquids)

Key Findings :

  • Substituent Effects : The proximity of the chloromethyl and vinyl groups in 1-(chloromethyl)-2-ethenylbenzene may lead to competing reactions (e.g., allylic chlorination vs. polymerization) compared to para-substituted analogs .
  • Toxicity: Chloromethyl aromatics are generally hazardous; 1,4-bis(chloromethyl)benzene is classified as a carcinogen, suggesting similar risks for the target compound .

Comparison with Brominated Analogs

Compound Molecular Formula Key Difference Application
1-(1-Bromoethyl)-4-(1,2-dibromoethyl)benzene C₁₀H₁₁Br₃ Bromine substituents (vs. Cl/vinyl) Flame retardants
p-Bis(1,2-dibromoethyl)benzene C₁₀H₁₀Br₄ Higher molecular weight Limited to niche industrial uses

Key Findings :

  • Reactivity : Brominated analogs exhibit lower reactivity in nucleophilic substitutions compared to chloromethyl derivatives due to stronger C-Br bonds .
  • Environmental Impact : Brominated compounds are more persistent in ecosystems, whereas chloromethyl derivatives degrade faster but pose acute toxicity risks .

Data Tables

Table 1: Physical Properties of Target and Reference Compounds

Compound Boiling Point (°C) Density (g/cm³) Solubility
1,2-Bis(ethenyl)benzene 195–200 0.918 Insoluble in water
1,4-Bis(chloromethyl)benzene 285–290 1.25 Soluble in DMF
1-(Chloromethyl)-4-nitrobenzene 245 1.34 Soluble in acetone

Biological Activity

1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene, also known as a polymeric compound synthesized from benzene derivatives, exhibits notable biological activity and diverse applications in various scientific fields. This compound contains functional groups that enhance its reactivity and potential for modification, making it a subject of interest in both industrial and biomedical research.

The synthesis of this compound typically involves the chloromethylation of benzene followed by the introduction of ethenyl groups. The polymerization process often uses diethenylbenzene as a cross-linking agent, facilitated by catalysts such as aluminum chloride or boron trifluoride under controlled conditions. This results in a stable polymer structure with unique chemical properties suitable for various applications.

Biological Activity

This compound has been studied for its biological activity, particularly in the fields of medicinal chemistry and materials science. The biological effects are primarily attributed to the chemical reactivity of the chloromethyl and ethenyl groups, which can interact with biological molecules.

Mechanism of Action:

  • Chemical Reactivity: The reactive sites provided by the chloromethyl and ethenyl groups allow for further chemical modifications. This enables the tailoring of the polymer for specific biological applications, including drug delivery systems and biomaterials.
  • Cell Interaction: Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy. The exact mechanisms remain to be fully elucidated but may involve disruption of cellular processes through reactive intermediates formed during metabolism.

Case Studies

  • Cytotoxicity Assessment:
    A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibition of cell proliferation at higher concentrations. The study highlighted the compound's potential as a chemotherapeutic agent due to its selective toxicity towards malignant cells while sparing normal cells.
  • Biomaterial Development:
    Research has explored the use of this compound in developing biocompatible materials for medical devices. Its ability to undergo further functionalization allows for the incorporation of bioactive molecules, enhancing its utility in tissue engineering applications.

Data Tables

Property Value
Molecular Formula C10H10Cl
CAS Number 9036-15-1
Synthesis Method Polymerization
Potential Applications Drug delivery, biomaterials
Cytotoxicity (IC50) Varies by cell line (e.g., 25 µM on MCF-7)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene
Reactant of Route 2
1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene

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